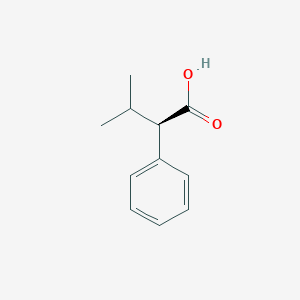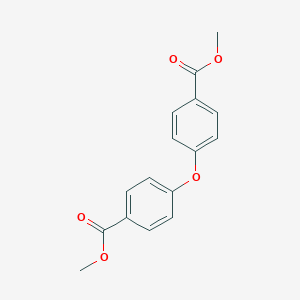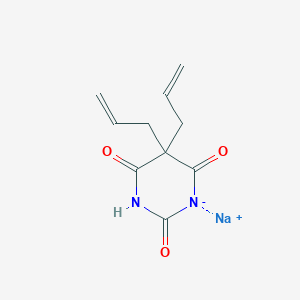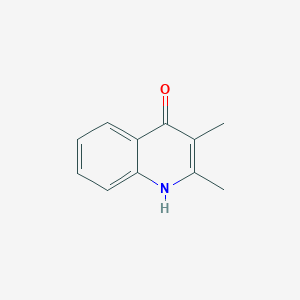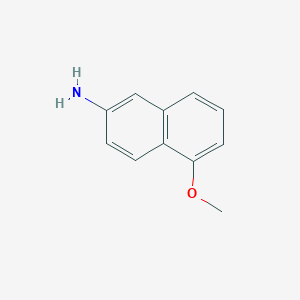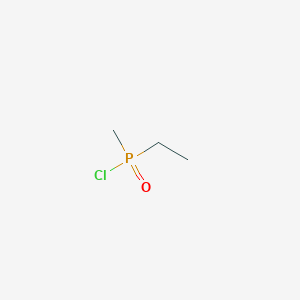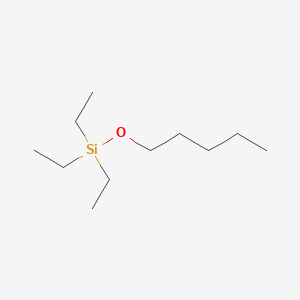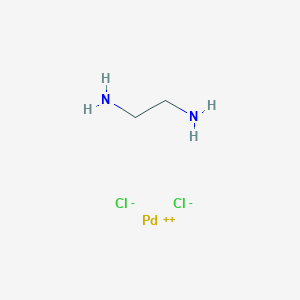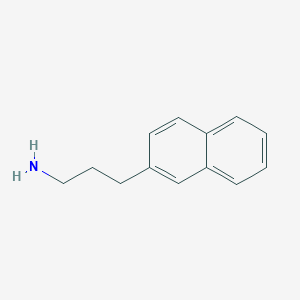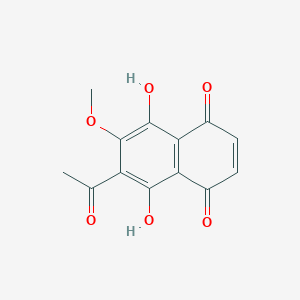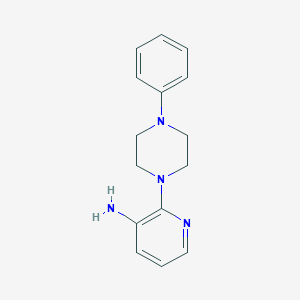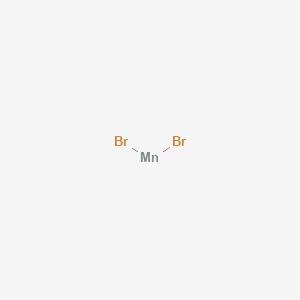
Manganese(II) bromide
Descripción general
Descripción
Manganese(II) bromide, also known as manganese bromide or manganese dibromide, is an inorganic compound with the chemical formula MnBr2. It is a white, crystalline solid that is soluble in water and is commonly used as a reagent in laboratory experiments. This compound is also used in a variety of industrial and commercial applications, such as in the production of fertilizers, dyes, and pharmaceuticals.
Aplicaciones Científicas De Investigación
X-Ray Imaging Technology : Manganese(II) activated 2D perovskite, specifically butylammonium lead bromide perovskite activated with manganese (II), has been demonstrated as an efficient and low-cost X-ray scintillator. This material shows ultrahigh sensitivity for X-ray imaging, with a high X-ray scintillation light yield and low detection limits, making it promising for commercial high-resolution X-ray imaging applications (Shao et al., 2022).
Catalysis in Chemical Synthesis : Manganese(II) bromide is used as a low-cost catalyst for the borylation of unactivated alkyl chlorides, a process that allows access to primary, secondary, and tertiary boronic esters from parent chlorides that were previously inaccessible as coupling partners (Atack & Cook, 2016).
Study of this compound Complexes : Research has been conducted to understand the stability constants of this compound complexes. This study used manganese-54 as a tracer to investigate solutions containing these complexes, providing valuable insights into their stability (Fryer & Morris, 1968).
Water Treatment : In the context of water treatment, the oxidation of dissolved manganese(II) during chlorination is enhanced in bromide-containing waters. This process is important for ensuring the removal of residual manganese(II) in treated drinking waters (Allard et al., 2013).
Synthesis of Organic-Inorganic Hybrid Compounds : Manganese bromide is significant in the synthesis of organic-inorganic hybrid compounds. Its structural and chemical stabilities are crucial for controlling its properties, particularly in the context of irradiation resistance (Wang et al., 2017).
Phosphorescent Materials : Phosphorescent manganese(II) complexes, including those involving this compound, are emerging as new materials with applications in organic electroluminescence, information recording, security protection, and temperature sensors (Tao, Liu, & Wong, 2020).
Environmental Applications : Manganese(II) doped zinc(II) sulphide nanoparticles, synthesized for the removal of pollutants like ethidium bromide and eosin from the environment, show high efficiency in adsorption and removal of these contaminants (Saruchi, Verma, Kumar, & Alothman, 2020).
Safety and Hazards
Direcciones Futuras
There are ongoing research efforts to explore the potential applications of Manganese(II) bromide. For instance, a study has fabricated highly efficient phosphorescent green-light-emitting diodes (PHOLEDs) using a lead-free, non-toxic, zero-dimensional organic–inorganic hybrid (OIH) compound of this compound . Another study has explored the effect of Zn2+ doping in organic this compound hybrid scintillators toward enhanced light yield for X-Ray imaging .
Mecanismo De Acción
Manganese(II) bromide, also known as dibromomanganese, is a chemical compound composed of manganese and bromine with the formula MnBr2 . This compound has a variety of applications, particularly in the field of organic synthesis .
Target of Action
This compound primarily targets carbon atoms in organic compounds. It is used in place of palladium in the Stille reaction, which couples two carbon atoms using an organotin compound .
Mode of Action
The mode of action of this compound involves the interaction with carbon atoms in organic compounds. In the Stille reaction, this compound acts as a catalyst to facilitate the coupling of two carbon atoms .
Biochemical Pathways
It is known that the compound plays a crucial role in the stille reaction, a key process in organic synthesis .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action is the coupling of two carbon atoms in the Stille reaction . This reaction is a key step in the synthesis of various organic compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be affected by the presence of water or moisture. Additionally, the compound’s reactivity may be influenced by temperature and pH .
Análisis Bioquímico
Biochemical Properties
It serves as a reactive intermediate in the breakdown of organic molecules and binds or oxidizes organic molecules through organo-mineral associations .
Cellular Effects
For instance, it plays a crucial role in photosynthesis as a cofactor for the oxygen-evolving complex .
Metabolic Pathways
Manganese is known to be involved in various metabolic processes, including photosynthesis .
Propiedades
IUPAC Name |
dibromomanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYMRRJVDRJMJW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnBr2, Br2Mn | |
| Record name | manganese(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065460 | |
| Record name | Manganese bromide (MnBr2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Manganese bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13446-03-2 | |
| Record name | Manganese dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese bromide (MnBr2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of manganese(II) bromide?
A1: this compound has the molecular formula MnBr2 and a molecular weight of 214.75 g/mol.
Q2: What is the coordination geometry of manganese(II) ions in this compound complexes?
A2: Manganese(II) ions in these complexes can adopt various coordination geometries, including tetrahedral, octahedral, and distorted variations thereof. The specific geometry depends on factors like the ligands present and reaction conditions. For instance, [(H2C=CHCH2)(C6H5)3P]2MnBr4 exhibits tetrahedral coordination of the Mn2+ ion. [] In [MnBr(C18H20N4)(H2O)2]Br·[MnBr2(C18H20N4)], one complex shows six-coordinate octahedral geometry while the other is seven-coordinate, approximately pentagonal-bipyramidal. []
Q3: What are the characteristic spectroscopic features of this compound?
A3: this compound complexes exhibit characteristic spectroscopic features in various techniques.
- UV-Vis Spectroscopy: These complexes often display absorption bands in the UV-Vis region due to d-d electronic transitions of the Mn2+ ion. The exact position and intensity of these bands are influenced by the nature of the ligands and the coordination environment. [, ]
- Luminescence Spectroscopy: Many this compound complexes exhibit luminescence, often in the green region of the electromagnetic spectrum, originating from the 4T1→6A1 transition of tetrahedrally coordinated Mn2+ ions. [, , , ]
- Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy can provide information about the electronic structure and geometry of manganese(II) complexes. The ESR spectra of these compounds are characterized by six hyperfine lines due to the interaction of the unpaired electrons with the nuclear spin of manganese (I = 5/2). []
Q4: How stable is this compound under various conditions?
A4: this compound exhibits good thermal stability, but its sensitivity to moisture is a crucial factor in its applications. Exposure to humidity can lead to the formation of hydrated phases with altered properties. For example, the anhydrous form of trans-2,5-dimethylpiperazine this compound (C6N2H16MnBr4) shows green emission, but upon hydration, it transforms into a non-emissive phase with a quasi-octahedral coordination sphere around the Mn2+ ion. [] This sensitivity necessitates careful handling and storage conditions for this compound and its complexes.
Q5: What are the main applications of this compound?
A5: this compound finds applications in various fields, including:
- Scintillators: this compound-based organic-inorganic hybrid materials have shown great promise as scintillators for X-ray imaging. [, , , , , , , , , ] These materials can efficiently convert X-rays into visible light, enabling their detection and the generation of images.
- Catalysis: this compound can act as a catalyst in various organic reactions, including cross-coupling reactions and oxidations. [, , , , ] Its ability to readily switch between different oxidation states makes it a versatile catalyst.
- Other Applications: this compound has also been investigated for applications such as humidity sensors due to its moisture-sensitive luminescence properties. []
Q6: How does this compound catalyze organic reactions?
A6: this compound can act as a catalyst through various mechanisms, often involving redox cycles between Mn(II) and other oxidation states, such as Mn(I) or Mn(III). [] For instance, in the borylation of unactivated alkyl chlorides, MnBr2 in conjunction with tetramethylethylenediamine (TMEDA) facilitates the formation of alkyl radicals, which then react with the boron reagent. []
Q7: What types of reactions can this compound catalyze?
A7: this compound has been shown to catalyze various reactions, including:
- Borylation of Alkyl Halides: This reaction allows the synthesis of boronic esters from alkyl chlorides, which were previously challenging substrates for such transformations. []
- Atom Transfer Radical Addition: this compound can catalyze the addition of halogenated compounds to alkenes via a radical mechanism, expanding the scope of accessible products. []
- Oxidation Reactions: In the context of green chemistry, this compound has been investigated as a catalyst for the aerobic oxidation of methylaromatic compounds in supercritical water. [, , ] This method offers a more sustainable approach to producing valuable carboxylic acids.
Q8: How is computational chemistry used to study this compound and its complexes?
A8: Computational chemistry plays a vital role in understanding the properties and behavior of this compound.
- Density Functional Theory (DFT) Calculations: DFT calculations can predict the electronic structure, geometries, and spectroscopic properties of this compound complexes. For example, DFT calculations confirmed that the green emission observed in (TBA)2MnBr4 single crystals originates from d-d transitions of the Mn2+ ions. []
Q9: How does modifying the ligands around the manganese(II) center affect the properties of the complex?
A9: Modifying the ligands can significantly alter the steric and electronic environment around the manganese(II) center, leading to changes in:
- Coordination Geometry: Bulky ligands can enforce specific coordination geometries, influencing the complex's stability and reactivity. [, ]
- Optical Properties: The nature of the ligands directly impacts the energy levels involved in electronic transitions, thereby influencing the absorption and emission properties of the complex. [, ] For example, complexes with tetrahedrally coordinated Mn2+ ions often exhibit green emission. [, , , ]
- Solubility and Stability: Ligand modifications can tune the solubility of the complex in various solvents. [] Moreover, the stability of the complex under different conditions, such as moisture or temperature, can also be modulated by choosing appropriate ligands. []
- Catalytic Activity: In catalytic applications, ligand modifications can significantly impact the catalyst's activity, selectivity, and stability. The steric and electronic properties of the ligands can influence the reaction pathway and the intermediates involved. []
Q10: How can the stability of this compound formulations be improved?
A10: Strategies to enhance the stability of this compound formulations often involve:
- Controlling Moisture: Given the compound's sensitivity to moisture, using desiccants or packaging materials with moisture barrier properties is crucial. []
- Choosing Compatible Solvents and Excipients: Selecting solvents and excipients that do not react with or degrade this compound is essential for maintaining the formulation's stability. []
- Optimizing Storage Conditions: Storing the formulations under controlled temperature and humidity conditions can prevent degradation and ensure long-term stability. []
Q11: What analytical methods are used to characterize and quantify this compound?
A11: Several analytical techniques are employed to characterize and quantify this compound:
- X-ray Diffraction (XRD): XRD is crucial for determining the crystal structure of this compound complexes. [, , , , , , ]
- Elemental Analysis: Techniques like inductively coupled plasma atomic emission spectroscopy (ICP-AES) or atomic absorption spectroscopy (AAS) can determine the elemental composition of the compound. []
- Spectroscopic Techniques: As mentioned earlier, UV-Vis, luminescence, and ESR spectroscopy are valuable tools for characterizing the electronic structure and properties of this compound complexes. [, , , ]
- Chromatographic Methods: Techniques like high-performance liquid chromatography (HPLC) can separate and quantify this compound in complex mixtures. []
Q12: What are the safety considerations associated with handling this compound?
A12: While generally considered less toxic than many heavy metal compounds, this compound should be handled with care.
- Personal Protective Equipment: Wearing appropriate personal protective equipment, including gloves, eye protection, and a lab coat, is crucial to minimize exposure. []
- Ventilation: Handling the compound in a well-ventilated area is important to prevent inhalation of dust or fumes. []
Q13: What is the environmental impact of this compound, and how can it be mitigated?
A13: Manganese is an essential nutrient, but excessive amounts can be toxic to the environment. [] To mitigate the environmental impact of this compound:
- Waste Management: Appropriate waste disposal methods are crucial to prevent contamination of water and soil. []
- Recycling: Exploring recycling options for this compound can contribute to resource efficiency and sustainability. []
- Green Chemistry: Developing and employing green chemistry principles in the synthesis and applications of this compound can minimize its environmental footprint. []
Q14: What research infrastructure and resources are important for advancing the study of this compound?
A14: Key resources include:
- Advanced Characterization Techniques: Access to advanced spectroscopic and analytical techniques is essential for gaining deeper insights into the properties of this compound and its complexes. []
- Computational Resources: High-performance computing facilities are crucial for conducting DFT calculations and MD simulations, aiding in the understanding and prediction of material properties. []
- Collaboration and Data Sharing: Fostering collaboration between researchers from different disciplines and promoting open access to research data can accelerate scientific discoveries. []
Q15: What are some of the future directions in this compound research?
A15: Promising areas of future research include:
- Developing More Efficient Scintillators: Exploring new ligand systems and optimizing synthesis methods to enhance the performance of this compound-based scintillators is a key focus. []
- Expanding Catalytic Applications: Investigating the potential of this compound as a catalyst in a wider range of organic reactions, particularly those relevant to pharmaceuticals and materials science, holds promise. []
- Exploring New Applications: Investigating the potential of this compound in areas like sensing, energy storage, and biomedical applications could lead to new technologies. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



